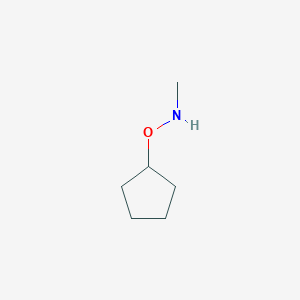

(Cyclopentyloxy)(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

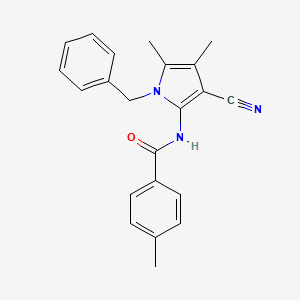

(Cyclopentyloxy)(methyl)amine is an organic compound with a CAS Number: 1545691-27-7 . It has a molecular weight of 115.18 . The IUPAC name for this compound is O-cyclopentyl-N-methylhydroxylamine . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One such method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO/c1-7-8-6-4-2-3-5-6/h6-7H,2-5H2,1H3 . The key for this InChI code is JRAFBNPQCUPWHO-UHFFFAOYSA-N .Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. These include reactions with alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 115.18 . It is stored at a temperature of 4 degrees Celsius .Relevant Papers There are several relevant papers related to this compound. One paper discusses the use of B(OCH2CF3)3 for mediating direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines . Another paper discusses the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Scientific Research Applications

Synthesis and Functionalization of Amines

Amines, including structures related to (Cyclopentyloxy)(methyl)amine, are pivotal in the synthesis and functionalization of a wide array of organic compounds. The expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination using reusable cobalt oxide nanoparticles highlights the importance of amines in academic research and industrial production, underscoring their roles in life-science molecules and drug development (Senthamarai et al., 2018). Additionally, a study on direct amidation of unprotected amino acids using B(OCH2CF3)3 showcases an efficient method for amine functionalization, applicable to medicinally relevant compounds, emphasizing the versatility of amines in organic synthesis (Lanigan et al., 2016).

Catalysis and Material Science

In catalysis, the development of homogeneous transition metal-catalyzed hydrosilylation methodologies for the synthesis of amines, including the reduction of various nitrogen-containing substrates, illustrates the significance of amines in creating complex molecules (Li et al., 2016). This approach has been lauded for its efficiency and the possibility of integrating CO2 as a C1-building block in N-methylation of amines, further emphasizing their utility in sustainable chemistry practices.

Pharmaceutical Intermediates

The transformation of amines into pharmaceutical intermediates is another critical application. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is an innovative method contributing to the synthesis of complex molecules, including potential drug candidates (Lifchits & Charette, 2008). Such methodologies underscore the role of amines in developing novel therapeutic agents.

Mechanism of Action

Target of Action

It is known that amines, in general, can interact with various biological targets due to their basic nature

Mode of Action

Amines, including (Cyclopentyloxy)(methyl)amine, are known to be basic and can easily react with acids, which are electron-poor . This suggests that this compound could potentially interact with acidic components in biological systems.

Biochemical Pathways

Amines are known to play a role in various biochemical pathways, including the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Result of Action

Given the basic nature of amines, it is plausible that this compound could potentially influence ph-dependent processes within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the protonation state of this compound, thereby influencing its reactivity . Additionally, factors such as temperature and the presence of other chemicals could also impact the stability and efficacy of this compound .

Properties

IUPAC Name |

N-cyclopentyloxymethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-8-6-4-2-3-5-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAFBNPQCUPWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)

![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)

![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)

![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)